
N-Boc-2-cloroetilamida
Descripción general
Descripción
N-Boc-2-chloroethylamine, also known as tert-butyl N-(2-chloroethyl)carbamate, is an organic compound with the molecular formula C₇H₁₄ClNO₂. It is a colorless to yellow liquid or semi-solid with a characteristic odor. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
N-Boc-2-chloroethylamine is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Mecanismo De Acción
Target of Action
N-Boc-2-chloroethylamine, also known as tert-butyl 2-chloroethylcarbamate , is primarily used as a reagent in organic synthesis .
Mode of Action
The primary role of N-Boc-2-chloroethylamine in organic synthesis is as a protecting group for amines . The Boc (tert-butyloxycarbonyl) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . This compound can react with amines to form a carbamate, protecting the amine from further reactions . The Boc group can then be removed under acidic conditions when the protection is no longer needed .
Biochemical Pathways
Instead, it is used in the laboratory to facilitate the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds .
Result of Action
The primary result of N-Boc-2-chloroethylamine’s action is the protection of an amine group during organic synthesis . This allows chemists to perform reactions on other parts of the molecule without affecting the amine. Once the other reactions are complete, the Boc group can be removed to reveal the original amine .
Action Environment
The action of N-Boc-2-chloroethylamine is highly dependent on the reaction conditions. For example, the addition of the Boc group to an amine typically requires a base and an organic solvent . The removal of the Boc group, on the other hand, requires acidic conditions . Temperature, solvent, and the presence of other reactants can all influence the efficiency and selectivity of these reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Boc-2-chloroethylamine is typically synthesized through the reaction of 2-chloroethylamine hydrochloride with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for about 24 hours .
Industrial Production Methods
In industrial settings, the synthesis of N-Boc-2-chloroethylamine follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and purification steps to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-2-chloroethylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions to yield 2-chloroethylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane is commonly used for deprotection.
Major Products Formed
Substitution Reactions: Various substituted derivatives of N-Boc-2-chloroethylamine.
Deprotection Reactions: 2-chloroethylamine.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-aminoethyl)carbamate
- tert-Butyl ethylcarbamate
- N-Boc-1,3-diaminopropane hydrochloride
Uniqueness
N-Boc-2-chloroethylamine is unique due to its specific structure, which combines the Boc protecting group with a chloroethyl moiety. This combination allows for selective reactions and transformations, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl N-(2-chloroethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACLTXTYDFLHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396531 | |
| Record name | N-Boc-2-chloroethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71999-74-1 | |
| Record name | N-Boc-2-chloroethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]-2-chloroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


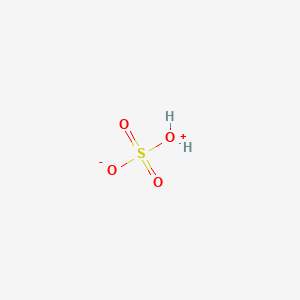
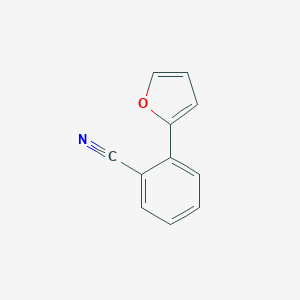
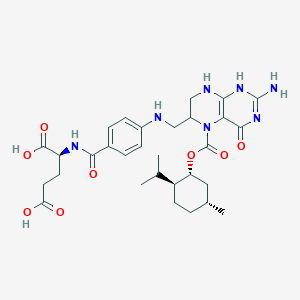
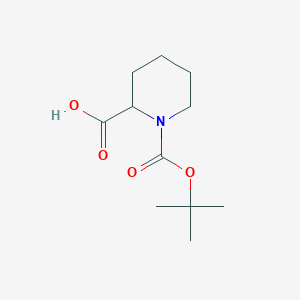
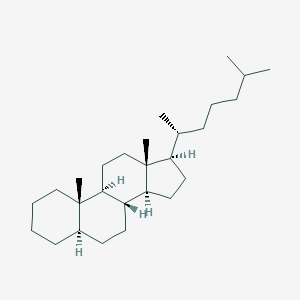
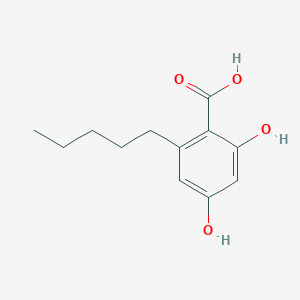

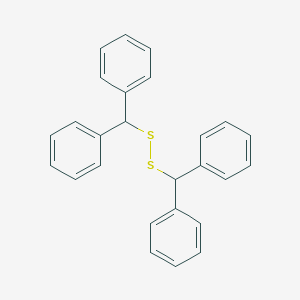
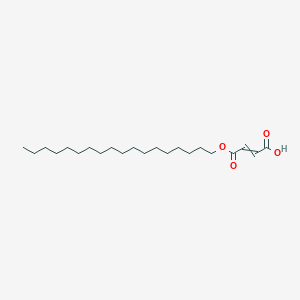
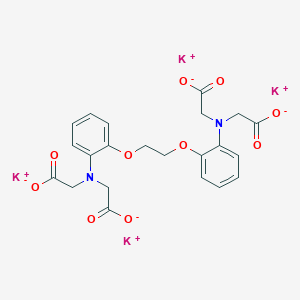
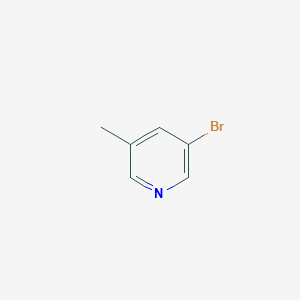
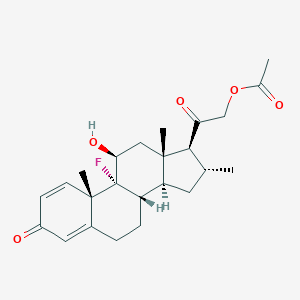
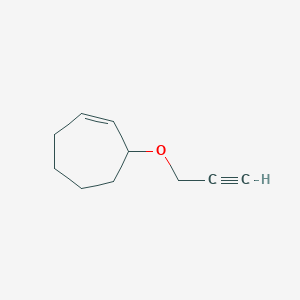
![[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate](/img/structure/B130452.png)
